(4-Bromonaphthalen-1-yl)[2-(naphthalen-1-ylmethyl)phenyl]methanone
Description
(4-Bromonaphthalen-1-yl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is a polyaromatic methanone derivative featuring a 4-bromonaphthalene moiety and a naphthalenylmethyl-substituted phenyl group. The bromine atom at the 4-position of the naphthalene ring introduces electron-withdrawing characteristics, while the bulky naphthalenylmethyl group contributes to steric hindrance and enhanced lipophilicity.
Properties
CAS No. |
20518-35-8 |
|---|---|
Molecular Formula |
C28H19BrO |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
(4-bromonaphthalen-1-yl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C28H19BrO/c29-27-17-16-26(24-14-5-6-15-25(24)27)28(30)23-13-4-2-9-21(23)18-20-11-7-10-19-8-1-3-12-22(19)20/h1-17H,18H2 |
InChI Key |
GPPQGPHFPYLKLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=C(C5=CC=CC=C54)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Electronic Comparisons
Table 2: Functional Group Impact on Properties
Preparation Methods
Synthesis of 2-(Naphthalen-1-ylmethyl)benzoyl Chloride
Step 1 : Friedel-Crafts alkylation of toluene with naphthalene-1-methanol under acidic conditions yields 2-(naphthalen-1-ylmethyl)toluene.
Step 2 : Oxidation of the methyl group to a carboxylic acid using KMnO₄ in alkaline medium:
$$
\text{2-(Naphthalen-1-ylmethyl)toluene} \xrightarrow{\text{KMnO}4, \text{NaOH}} \text{2-(Naphthalen-1-ylmethyl)benzoic acid}
$$
Step 3 : Conversion to acyl chloride via treatment with thionyl chloride:
$$
\text{2-(Naphthalen-1-ylmethyl)benzoic acid} \xrightarrow{\text{SOCl}2} \text{2-(Naphthalen-1-ylmethyl)benzoyl chloride}
$$
Acylation of 4-Bromonaphthalene
Reacting 4-bromonaphthalene with the acyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C to room temperature for 12 hours achieves the ketone linkage:
$$
\text{4-Bromonaphthalene} + \text{2-(Naphthalen-1-ylmethyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound}
$$
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 12 hours |
| Yield | 58% (theoretical) |
Suzuki-Miyaura Cross-Coupling Approach
Preparation of Boronic Acid Intermediate
4-Bromonaphthalen-1-ylboronic acid is synthesized via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C:
$$
\text{1,4-Dibromonaphthalene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{4-Bromonaphthalen-1-ylboronic acid}
$$
Coupling with 2-(Naphthalen-1-ylmethyl)benzoyl Chloride
Using Pd(PPh₃)₄ as a catalyst in a toluene/water biphasic system with K₂CO₃ as base:
$$
\text{Boronic acid} + \text{Acyl chloride} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target Compound}
$$
Optimized Parameters Table
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3.0 equiv |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 100°C |
| Time | 24 hours |
| Yield | 62% (theoretical) |
Grignard Reaction Pathway
Generation of 4-Bromonaphthalen-1-ylmagnesium Bromide
Treatment of 1-bromo-4-iodonaphthalene with magnesium in anhydrous THF forms the Grignard reagent:
$$
\text{1-Bromo-4-iodonaphthalene} + \text{Mg} \rightarrow \text{4-Bromonaphthalen-1-ylMgBr}
$$
Nucleophilic Attack on 2-(Naphthalen-1-ylmethyl)benzonitrile
The Grignard reagent reacts with 2-(naphthalen-1-ylmethyl)benzonitrile, followed by acidic workup to yield the ketone:
$$
\text{Grignard reagent} + \text{Nitrile} \xrightarrow{\text{H}_3\text{O}^+} \text{Target Compound}
$$
Critical Observations
- Reaction requires strict anhydrous conditions to prevent hydrolysis.
- Nitrile precursor synthesized via Rosenmund-von Braun reaction from corresponding benzyl chloride.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Molecular ion peak observed at m/z 451.354 ([M]⁺), consistent with C₂₈H₁₉BrO.
Challenges and Optimization Considerations
Steric Hindrance
Bulkiness of 2-(naphthalen-1-ylmethyl)phenyl group necessitates prolonged reaction times in Friedel-Crafts acylation (Section 2). Microwave-assisted synthesis reduces duration to 3 hours with comparable yields.
Regioselectivity
Bromine at naphthalene C4 position directs electrophilic attack to C5/C8 positions. Computational modeling (DFT) confirms preferential acylation at C1 due to conjugation effects.
Industrial Scalability Assessment
| Method | Cost Efficiency | Environmental Impact |
|---|---|---|
| Friedel-Crafts | Moderate | High (AlCl₃ waste) |
| Suzuki Coupling | High (Pd catalysts) | Moderate (aqueous base) |
| Grignard | Low (sensitive reagents) | Poor (THF solvent) |
Flow chemistry systems improve the Suzuki method’s scalability, achieving 85% yield at pilot plant scale.
Q & A
Q. Advanced
- In Vitro Assays : Test antimicrobial activity via disk diffusion or MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Br with Cl) to correlate structural changes with efficacy .
- Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) to predict inhibitory effects .
How can contradictions in synthetic yields or product distributions across studies be resolved?
Q. Advanced
- Condition Optimization : Compare reaction parameters (e.g., Br₂ stoichiometry, temperature) affecting regioselectivity. For instance, yields drop from 75% to 60% if bromination exceeds 4 mmol .
- Purification Protocols : Assess column chromatography vs. recrystallization efficiency; impurities from side reactions (e.g., over-bromination) may skew results .
- Cross-Validation : Reproduce experiments using identical conditions and characterize products via multiple techniques (e.g., NMR + HRMS) .
What methodologies are used to study the electronic properties of this compound?
Q. Advanced
- UV-Vis Spectroscopy : Measure absorption maxima (λₘₐₓ) to estimate conjugation length and π-π* transitions .
- Cyclic Voltammetry : Determine redox potentials (e.g., E₁/2 for naphthalene oxidation) to assess electron-donating/withdrawing effects of substituents .
- Computational Modeling : HOMO-LUMO gaps calculated via Gaussian software predict reactivity in photochemical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
